molecular formula C18H26N2O4 B1377915 1-Boc-4-Bocamino-indoline CAS No. 1220039-93-9

1-Boc-4-Bocamino-indoline

Cat. No. B1377915
M. Wt: 334.4 g/mol
InChI Key: LMHBCGKSOKSNDF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Indoline can be synthesized in various ways, including reduction from indole, intramolecular Diels–Alder synthesis, and catalytic synthesis . A common method involves the reduction of N-Boc indoles to indolines using a 10% palladium catalyst and polymethylhydrosiloxane (PMHS) as a reducing agent .


Molecular Structure Analysis

The structure of indoline consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner .


Chemical Reactions Analysis

The Boc group in 1-Boc-4-Bocamino-indoline is stable towards most nucleophiles and bases . This makes it suitable for a variety of chemical reactions, particularly those involving the formation of Boc-protected amines and amino acids .


Physical And Chemical Properties Analysis

1-Boc-4-Bocamino-indoline is a light brown solid . It has a molecular weight of 334.42 and its IUPAC name is tert-butyl 4-((tert-butoxycarbonyl)amino)indoline-1-carboxylate .

Scientific Research Applications

Synthesis and Chemical Applications

  • 1-Boc-4-Bocamino-indoline derivatives are utilized in the synthesis of important chemical scaffolds. For instance, 1′-H-spiro-(indoline-3,4′-piperidine) and its derivatives are synthesized using a simple route involving dialkylation, deprotection of Boc, and cyclization. These compounds are potential templates for synthesizing compounds targeting GPCR (G-protein-coupled receptors) (Xie et al., 2004).

Biological and Medical Applications

  • The photocatalytic [2 + 2] cycloaddition reaction is a versatile strategy for constructing cyclobutane-fused scaffolds, important in drug discovery. A study revealed tert-butyloxycarbonyl (Boc)-protected indole-2-carboxyesters as suitable motifs for intermolecular [2 + 2] cycloaddition reaction, offering a general platform for the synthesis of architecturally interesting, sp3-rich cyclobutane-fused scaffolds with potential applications in drug discovery programs (Oderinde et al., 2020).

Technological and Material Science Applications

  • A novel tetraphenylethylene (TPE) derivative, TPE-In-Boc, showed significant increase in Raman signal intensity in the fingerprint region when used in surface-enhanced Raman scattering (SERS). This characteristic is harnessed in constructing efficient SERS nanoprobes for targeted prostate cancer cell detection, showcasing the compound's potential in material sciences and biomedical applications (Ramya et al., 2016).

Future Directions

Indoline structures are beginning to be exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field . This suggests that compounds like 1-Boc-4-Bocamino-indoline may have potential future applications in drug design and discovery.

properties

IUPAC Name

tert-butyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-17(2,3)23-15(21)19-13-8-7-9-14-12(13)10-11-20(14)16(22)24-18(4,5)6/h7-9H,10-11H2,1-6H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHBCGKSOKSNDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C2CCN(C2=CC=C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401118915
Record name 1,1-Dimethylethyl 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401118915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-Bocamino-indoline

CAS RN

1220039-93-9
Record name 1,1-Dimethylethyl 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2,3-dihydro-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220039-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401118915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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